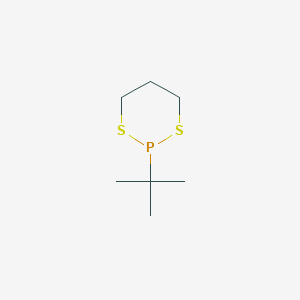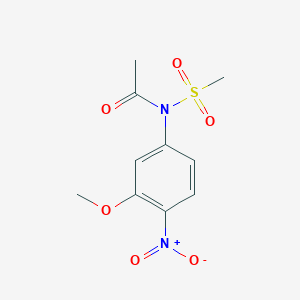![molecular formula C11H14BrClO B14602420 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene CAS No. 61151-61-9](/img/structure/B14602420.png)
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a bromo and a chloroethoxy group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. The typical synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, ammonia, or other nucleophiles in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of alcohols or ketones.
Aplicaciones Científicas De Investigación
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparación Con Compuestos Similares
1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-(2-chloroethoxy)ethane: Similar in structure but lacks the methyl group on the benzene ring.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a chloroethoxy group.
1-Bromo-3,6-dioxaheptane: Contains additional ether linkages and lacks the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
61151-61-9 |
|---|---|
Fórmula molecular |
C11H14BrClO |
Peso molecular |
277.58 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene |
InChI |
InChI=1S/C11H14BrClO/c1-9-3-2-4-10(7-9)11(8-12)14-6-5-13/h2-4,7,11H,5-6,8H2,1H3 |
Clave InChI |
UNTKHULBCSXPPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CBr)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)


![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)




silane](/img/structure/B14602417.png)
